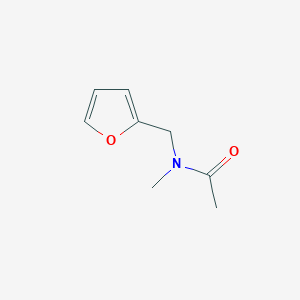

N-(furan-2-ylmethyl)-N-methylacetamide

Description

N-(Furan-2-ylmethyl)-N-methylacetamide is a tertiary amide featuring a furan ring substituted at the 2-position with a methylacetamide group. For example, N-benzyl-N-(furan-2-ylmethyl)acetamide () is synthesized via acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride under green conditions, achieving yields >90% . This suggests that substituting the benzyl group with a methyl group in similar reactions could yield the target compound. Key characterization techniques for related amides include FTIR, Raman spectroscopy, GC/MS, and NMR, which identify functional groups (e.g., ν(C=O) at ~1670 cm⁻¹) and conformational behavior .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7(10)9(2)6-8-4-3-5-11-8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMQXMDSBLXNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with N-methylamine under microwave-assisted conditions. The reaction typically employs coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and improves the yield of the product.

Industrial Production Methods

Industrial production of N-(furan-2-ylmethyl)-N-methylacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or flash chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential drug candidate for targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of EGFR, inhibiting its activity and thereby exerting anticancer effects . Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The benzyl group in N-benzyl-N-(furan-2-ylmethyl)acetamide introduces steric hindrance, influencing conformational flexibility (evidenced by NMR and DFT studies) .

- Reactivity: The primary amide N-(furan-2-ylmethyl)acetamide () is more reactive in enzymatic acylations due to the absence of substituents on nitrogen .

Physical and Spectral Properties

Key Observations :

- Solubility : Substituents like thiazole () or chlorinated groups () reduce water solubility compared to simpler acetamides. The methyl group in the target compound may moderately improve solubility relative to benzyl analogs.

- Thermal Stability: The benzyl derivative () is synthesized at room temperature, indicating stability under mild conditions. Cyanoacetamide derivatives () require higher temperatures for cyclization, suggesting lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.